molecular formula C12H9F3N2O2 B3059929 1-[2-(Trifluoromethyl)benzyl]-1H-imidazole-5-carboxylic acid CAS No. 1439899-36-1

1-[2-(Trifluoromethyl)benzyl]-1H-imidazole-5-carboxylic acid

Cat. No.: B3059929
CAS No.: 1439899-36-1
M. Wt: 270.21
InChI Key: XEAYAXLVZNSDBO-UHFFFAOYSA-N
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Description

1-[2-(Trifluoromethyl)benzyl]-1H-imidazole-5-carboxylic acid (CAS: 1439899-43-0) is a substituted imidazole derivative with a molecular formula of C₁₂H₉F₃N₂O₂ and a molecular weight of 270.21 g/mol . The compound features a trifluoromethyl (-CF₃) group at the ortho position of the benzyl ring, which is directly attached to the nitrogen atom of the imidazole core.

Properties

IUPAC Name

3-[[2-(trifluoromethyl)phenyl]methyl]imidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O2/c13-12(14,15)9-4-2-1-3-8(9)6-17-7-16-5-10(17)11(18)19/h1-5,7H,6H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEAYAXLVZNSDBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=NC=C2C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701154259
Record name 1H-Imidazole-5-carboxylic acid, 1-[[2-(trifluoromethyl)phenyl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701154259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1439899-36-1
Record name 1H-Imidazole-5-carboxylic acid, 1-[[2-(trifluoromethyl)phenyl]methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1439899-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazole-5-carboxylic acid, 1-[[2-(trifluoromethyl)phenyl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701154259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-[2-(Trifluoromethyl)benzyl]-1H-imidazole-5-carboxylic acid typically involves multiple steps, starting with the preparation of the benzyl and imidazole intermediates. One common synthetic route includes the following steps:

    Preparation of 2-(Trifluoromethyl)benzyl chloride: This can be achieved by reacting 2-(Trifluoromethyl)benzyl alcohol with thionyl chloride (SOCl2) under reflux conditions.

    Formation of the imidazole intermediate: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.

    Coupling reaction: The 2-(Trifluoromethyl)benzyl chloride is then reacted with the imidazole intermediate in the presence of a base such as potassium carbonate (K2CO3) to form the desired product.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, including the use of continuous flow reactors and alternative reagents.

Chemical Reactions Analysis

1-[2-(Trifluoromethyl)benzyl]-1H-imidazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of various derivatives.

    Coupling reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions, forming carbon-carbon bonds with other aromatic or aliphatic compounds.

Scientific Research Applications

1-[2-(Trifluoromethyl)benzyl]-1H-imidazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 1-[2-(Trifluoromethyl)benzyl]-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the compound with structurally related imidazole and benzimidazole derivatives, focusing on substituent effects, physicochemical properties, and reported biological activities.

Substituent Position and Electronic Effects
  • 1-[3-(Trifluoromethyl)benzyl]-1H-imidazole-5-carboxylic acid (CAS: 1439899-43-0): The trifluoromethyl group is at the ortho position (2-position) of the benzyl ring.
  • 1-[3-(Trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid (CAS: 1779124-23-0):
    The trifluoromethyl group is directly attached to the meta position (3-position) of the phenyl ring. The absence of a benzyl spacer may reduce lipophilicity compared to the target compound (molecular weight: 256.18 vs. 270.21) .
  • 2-(Trifluoromethyl)-1H-benzimidazole-1-yl acetic acid (CAS: 313241-14-4): A benzimidazole derivative with a trifluoromethyl group at the 2-position and an acetic acid side chain.
Physicochemical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (IR, NMR)
Target Compound C₁₂H₉F₃N₂O₂ 270.21 Not reported Not available
2-(4-(Prop-2-yn-1-yloxy)phenyl)-1H-benzo[d]imidazole C₁₇H₁₁N₃O₂ 289.29 Not reported IR: C≡N (2120 cm⁻¹), C=O (1680 cm⁻¹)
8-[7-Nitro-5-trifluoromethyl-1H-benzo[d]imidazol-2-yl]-1-naphthoic acid C₁₉H₁₀F₃N₃O₄ 401.29 274.8 IR: 3384 (O-H), 1600 (C=O) cm⁻¹; δH: 8.38 (s, aromatic)
1-(2,2,2-Trifluoroethyl)-1H-imidazole-5-carboxylic acid C₆H₅F₃N₂O₂ 194.11 Not reported Predicted pKa: ~3.5–4.5 (stronger acidity due to trifluoroethyl group)

Key Observations :

  • The trifluoromethyl group consistently lowers electron density in the aromatic system, as evidenced by IR peaks for C-F stretching (~1100–1250 cm⁻¹) and deshielded protons in NMR .
  • Melting points correlate with molecular symmetry and hydrogen-bonding capacity. For example, the naphthoic acid derivative has a high melting point (274.8°C) due to extended π-π stacking and hydrogen bonding.

Biological Activity

1-[2-(Trifluoromethyl)benzyl]-1H-imidazole-5-carboxylic acid (CAS No. 1439899-36-1) is a compound notable for its unique trifluoromethyl group attached to a benzyl moiety, linked to an imidazole ring with a carboxylic acid functional group. This structure enhances its lipophilicity and potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C12H10F3N2O2
  • Molecular Weight : 270.22 g/mol
  • Structural Features :
    • Trifluoromethyl group enhances lipophilicity.
    • Imidazole ring contributes to various biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group allows for better membrane penetration, while the imidazole ring can form hydrogen bonds or coordinate with metal ions in proteins, leading to modulation or inhibition of their activities.

Biological Activities

Research indicates that compounds with imidazole rings exhibit a variety of biological activities, including:

  • Antimicrobial Properties : Studies have shown that imidazole derivatives can exhibit significant antibacterial and antifungal activities. The presence of the trifluoromethyl group may enhance these effects by improving the compound's interaction with microbial targets.
  • Anticancer Activity : Preliminary studies suggest that this compound may have potential as an anticancer agent. Its structure allows for interactions with cancer cell pathways, potentially inducing apoptosis in various cancer cell lines. In vitro studies indicated that derivatives of imidazole compounds often show cytotoxic effects against human cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) .

Case Studies and Research Findings

A review of recent literature highlights several key findings regarding the biological activity of this compound:

  • Cytotoxicity Studies : In vitro assays demonstrated that related imidazole compounds exhibited IC50 values in the micromolar range against various cancer cell lines. For instance, some derivatives showed higher potency than established chemotherapeutic agents like doxorubicin .
  • Mechanistic Insights : Flow cytometry analyses revealed that these compounds could induce apoptosis in treated cells, suggesting that they act through mechanisms similar to those of known anticancer drugs. The activation of apoptotic pathways was confirmed by increased levels of pro-apoptotic markers such as p53 and caspase-3 cleavage in treated cells .
  • Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor, particularly in relation to carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis. Some derivatives demonstrated selective inhibition at nanomolar concentrations, indicating a promising avenue for therapeutic development .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other similar compounds:

CompoundAnticancer ActivityAntimicrobial ActivityEnzyme Inhibition
This compoundModerate (IC50 ~ micromolar)Yes (broad spectrum)Yes (selective for CA)
DoxorubicinHighNoNo
Other Imidazole DerivativesVariableYesYes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[2-(Trifluoromethyl)benzyl]-1H-imidazole-5-carboxylic acid
Reactant of Route 2
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1-[2-(Trifluoromethyl)benzyl]-1H-imidazole-5-carboxylic acid

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